molecular formula C10H10N2O3 B11898356 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 103039-19-6

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B11898356
CAS No.: 103039-19-6
M. Wt: 206.20 g/mol
InChI Key: BUKAITPVOQPVGP-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a quinoxaline derivative characterized by a partially saturated bicyclic ring system with a methyl group at position 3, a ketone at position 2, and a carboxylic acid substituent at position 6 (Figure 1). Quinoxalines are heterocyclic compounds with broad applications in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

Properties

CAS No.

103039-19-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-9(13)12-7-3-2-6(10(14)15)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15)

InChI Key

BUKAITPVOQPVGP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with suitable carboxylating agents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exhibits several biological activities:

Anticancer Properties

This compound has shown significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (μM)
3-Methyl DerivativeHeLa0.126
3-Methyl DerivativeSMMC-77210.071
3-Methyl DerivativeK5620.164

These derivatives inhibit tubulin polymerization, a crucial process for cell division, leading to apoptosis in cancer cells.

Antimicrobial Activity

Studies have indicated that derivatives of this compound possess antimicrobial properties, making them potential candidates for the development of new antibiotics.

Study on PARP Inhibition

A notable study focused on quinoxaline derivatives as inhibitors of PARP (Poly (ADP-ribose) polymerase). Some derivatives exhibited nanomolar IC₅₀ values against PARP-1 (e.g., IC₅₀ = 3.05 nM), indicating strong inhibitory potential compared to standard drugs like Olaparib.

Future Directions in Research

The ongoing research on 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid suggests several avenues for future exploration:

  • Optimization of Derivatives : Enhancing potency and selectivity against various biological targets.
  • Exploration of Additional Biological Activities : Investigating potential applications in treating other diseases such as inflammation or infections.
  • In Vivo Studies : Assessing pharmacokinetics and toxicity profiles to evaluate safety and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

Quinoxaline derivatives differ in ring saturation, substituent positions, and functional groups. Key structural analogs include:

Compound Name Core Structure Substituents/R-Groups Key References
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Tetrahydroquinoxaline (saturated) -H at position 3, -COOH at position 6
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide Dihydroquinoxaline (partially unsaturated) -CH3 at position 3, -SO2NHNH2 at position 6
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Tetrahydroquinoxaline -CH2CH3 at position 2, -COOH at position 6
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Tetrahydroquinoxaline -O at positions 2 and 3, -COOH at position 6

Key Observations :

  • Substituent Effects: The methyl group at position 3 increases lipophilicity, which may enhance membrane permeability compared to the non-methylated analog . Sulfonohydrazide derivatives (e.g., 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide) exhibit stronger antibacterial activity (MIC: 0.0313–0.250 mg/mL) due to the sulfonyl group’s electron-withdrawing properties, which enhance interactions with bacterial enzymes . Ethyl substitutions (e.g., (2R)-2-ethyl analog) introduce chirality, affecting stereoselective interactions with targets like tubulin .

Challenges :

  • The tetrahydroquinoxaline core requires careful control of reducing agents to avoid over-saturation.
  • Sulfonohydrazide synthesis involves hazardous reagents (e.g., chlorosulfonic acid), complicating large-scale production .

Physicochemical Properties

Property 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide
Molecular Formula C10H10N2O3 C9H8N2O3 C9H10N4O3S2
Molecular Weight (g/mol) 206.20 192.17 286.33
Solubility Moderate in DMSO, methanol High in polar solvents Low in water, soluble in DMSO
Predicted LogP 1.2 0.8 2.5

Notes:

  • The methyl group increases LogP by 0.4 units compared to the non-methylated analog, suggesting improved lipid bilayer penetration .
  • Sulfonohydrazide derivatives exhibit lower aqueous solubility due to the bulky sulfonyl group .

Antiproliferative Activity

  • Parent Compound (3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid): Inhibits tubulin polymerization (IC50: 1.2 µM) and shows antiproliferative activity against HeLa cells .
  • Methylated Analog : Expected to enhance tubulin binding via hydrophobic interactions, though specific data are pending .

Antibacterial Activity

  • Sulfonohydrazide Derivatives: Broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 0.0313–0.250 mg/mL), outperforming carboxylic acid analogs .
  • Carboxylic Acid Derivatives: Limited direct antimicrobial activity, but serve as precursors for bioactive esters and amides .

Coordination Chemistry

  • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid: Used in metal-organic frameworks (MOFs) for photonic applications due to its chelating carboxyl and ketone groups .

Biological Activity

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

  • Chemical Formula: C10H10N2O3
  • Molecular Weight: 206.20 g/mol
  • CAS Number: 103039-19-6
  • IUPAC Name: 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Biological Activity Overview

Research has demonstrated that derivatives of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exhibit various biological activities:

Antiproliferative Activity

A study synthesized several N-substituted derivatives and evaluated their antiproliferative effects against various cancer cell lines. Notably:

  • Compound 13d showed significant activity against HeLa (IC50 = 0.126 μM), SMMC-7721 (IC50 = 0.071 μM), and K562 (IC50 = 0.164 μM) cell lines.
  • The compound inhibited tubulin polymerization (IC50 = 3.97 μM), arrested the cell cycle at the G2/M phase, and induced apoptosis in these cells .

The mechanism of action for these compounds involves:

  • Inhibition of Tubulin Polymerization: The binding mode at the colchicine site suggests that these compounds can disrupt microtubule dynamics essential for cell division.
  • Cell Cycle Arrest: The observed G2/M phase arrest indicates a potential target for cancer therapy by preventing cells from progressing through critical checkpoints.
  • Induction of Apoptosis: Increased apoptosis was noted in treated cells, highlighting a pathway for cancer cell death .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Evaluation Identified compound 13d as a potent antiproliferative agent with IC50 values in the low micromolar range against multiple cancer cell lines.
PARP-1 Inhibition Study Examined quinoxaline derivatives for PARP-1 inhibitory activity; compounds displayed IC50 values from 2.31 to 57.35 nM, indicating strong potential as therapeutic agents in DNA repair inhibition.
Cell Cycle Analysis MDA-MB-436 cells treated with selected compounds showed significant G2/M phase arrest and apoptosis induction compared to controls.

Safety Information

Safety data indicate that while the compound exhibits promising biological activity, it also requires caution due to potential hazards:

  • Signal Word: Warning
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

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